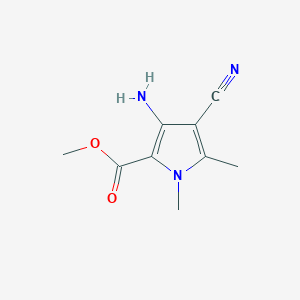

Methyl 3-amino-4-cyano-1,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Methyl 3-amino-4-cyano-1,5-dimethyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative characterized by a methyl ester group at position 2, amino and cyano substituents at positions 3 and 4, and methyl groups at positions 1 and 4. Its molecular formula is C${10}$H${12}$N${3}$O${2}$ (molecular weight: 209.23 g/mol). Pyrrole derivatives are widely studied for their roles in drug design, catalysis, and organic electronics due to their aromaticity and electron-rich nature .

Properties

IUPAC Name |

methyl 3-amino-4-cyano-1,5-dimethylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-5-6(4-10)7(11)8(12(5)2)9(13)14-3/h11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIJRKORIIFIBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C)C(=O)OC)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50579190 | |

| Record name | Methyl 3-amino-4-cyano-1,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360062-18-6 | |

| Record name | Methyl 3-amino-4-cyano-1,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-cyano-1,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetanilide derivatives with carbon disulfide in the presence of a base such as potassium hydroxide, followed by the addition of methyl iodide . The resulting intermediate undergoes further transformations to yield the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-cyano-1,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 3-amino-4-cyano-1,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-cyano-1,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three related pyrrole and heterocyclic derivatives (Table 1):

Table 1: Structural and Functional Group Comparison

Key Observations :

- Aromatic vs.

Spectroscopic and Analytical Data

Table 2: Spectroscopic and Analytical Comparisons

Key Observations :

- IR Spectroscopy: The target compound’s amino group N–H stretches (~3300 cm$^{-1}$) and cyano group absorption (~2200 cm$^{-1}$) align with typical values for these moieties .

- Mass Spectrometry : The bipyrrole derivative exhibits a higher molecular ion (m/z 362) due to its extended aromatic system.

- Elemental Analysis: Discrepancies in nitrogen content (e.g., 15.86% found vs.

Biological Activity

Methyl 3-amino-4-cyano-1,5-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with amino, cyano, and ester functional groups. These substitutions contribute to its unique chemical reactivity and biological properties. The molecular formula is with a molecular weight of approximately 195.21 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing signaling pathways.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

The compound's derivatives have been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. This activity is likely due to its ability to disrupt cellular processes in bacteria and fungi.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of the compound on multiple cancer cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.

- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor growth. Results showed a marked decrease in tumor size compared to control groups, supporting its potential as an anticancer agent.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under specific conditions. Various derivatives have been synthesized to enhance biological activity and specificity.

Synthetic Routes

Common synthetic methods include:

- Cyclization of Cyanoacetanilide Derivatives : This method involves reacting cyanoacetanilide derivatives with carbon disulfide in the presence of bases such as potassium hydroxide.

Comparison with Similar Compounds

The biological activity of this compound can be compared to similar compounds like methyl 3-amino-4-cyano-1-methylpyrrole derivatives which also exhibit promising biological effects but may differ in potency and mechanism.

| Compound | Biological Activity |

|---|---|

| Methyl 3-amino-4-cyano-1-methylpyrrole | Moderate anticancer activity |

| Methyl 3-amino-4-cyano-5-phenyldimethylpyrrole | Enhanced cytotoxicity |

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-amino-4-cyano-1,5-dimethyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via cyclization reactions. A common method involves reacting ethyl cyanoacetate with methylamine and a ketone/aldehyde under basic conditions (e.g., sodium ethoxide or K₂CO₃) . Heating (60–80°C) and solvent choice (e.g., ethanol or DMF) critically affect cyclization efficiency. For example, prolonged heating (>12 hours) may degrade the cyano group, reducing yield. Comparative studies show that substituting methylamine with dimethylformamide dimethyl acetal (DMF-DMA) can improve regioselectivity but requires anhydrous conditions . Yield optimization often involves monitoring reaction progress via TLC or HPLC to terminate at peak product formation.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:

- NMR : The -NMR spectrum shows distinct signals for the methyl groups (δ ~2.1–2.5 ppm), the pyrrole NH (δ ~10–12 ppm, broad), and the ester methyl (δ ~3.8 ppm). The cyano group absence in -NMR necessitates -NMR confirmation (δ ~115–120 ppm for C≡N) .

- IR : Strong absorption bands at ~2200 cm (C≡N stretch) and ~1700 cm (ester C=O) are diagnostic .

- Mass Spectrometry : ESI-MS typically displays [M+H] peaks at m/z 208–210, with fragmentation patterns indicating loss of COOCH₃ (–31 Da) .

Advanced: How can density functional theory (DFT) be applied to predict the reactivity of the cyano and amino substituents in this compound?

Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electron density distribution, revealing the cyano group as an electron-withdrawing moiety and the amino group as electron-donating. Fukui indices () identify the amino nitrogen as a nucleophilic site, while the cyano carbon is electrophilic, guiding regioselectivity in substitution reactions . Solvent effects (PCM models) show polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic attacks. Researchers should validate predictions experimentally using kinetic studies (e.g., Hammett plots) .

Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how can they be mitigated?

Answer:

The compound’s planar pyrrole ring and flexible ester group often lead to disordered crystal packing. Single-crystal X-ray diffraction requires slow evaporation from dichloromethane/hexane (1:3) to obtain high-quality crystals. Hydrogen bonding between the NH and ester carbonyl (d ~2.8 Å) stabilizes dimer formation, but twinning is common. Using SHELXL for refinement with restraints on thermal parameters (ISOR/SADI commands) improves model accuracy . Disorder in the methyl groups can be resolved via partial occupancy modeling .

Advanced: How do structural modifications (e.g., replacing cyano with acetyl groups) impact biological activity, and what methodologies validate these effects?

Answer:

Replacing the cyano group with acetyl reduces electrophilicity, altering interaction with biological targets (e.g., enzymes). Comparative studies using SAR (structure-activity relationship) models involve:

- In vitro assays : Cytotoxicity screening (MTT assay) on cancer cell lines (e.g., HeLa) to quantify IC₅₀ shifts.

- Molecular docking : AutoDock Vina simulations to predict binding affinity changes to targets like tubulin (ΔG values correlate with cyano’s electron-withdrawing effects) .

- Metabolic stability : LC-MS/MS analysis of hepatic microsome incubation identifies acetyl derivatives as more prone to oxidative metabolism .

Basic: What are the key stability concerns for this compound under storage or reaction conditions?

Answer:

- Hydrolysis : The ester group degrades in aqueous acidic/basic conditions (pH <3 or >10). Storage in anhydrous solvents (e.g., THF) at –20°C is recommended.

- Photodegradation : UV exposure (λ <400 nm) cleaves the cyano group; amber vials and inert atmospheres (N₂) mitigate this .

- Thermal stability : DSC analysis shows decomposition above 150°C, necessitating reflux temperatures <120°C during synthesis .

Advanced: How can researchers resolve contradictory data regarding the compound’s solubility in polar vs. nonpolar solvents?

Answer:

Contradictions arise from polymorphism or hydration states. Methodological approaches include:

- Hansen Solubility Parameters (HSP) : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to predict solubility. Experimental validation via turbidimetry in solvent blends (e.g., DMSO/hexane gradients) .

- PXRD : Compare diffraction patterns of precipitates from different solvents to identify polymorphic forms .

- Molecular Dynamics (MD) : Simulate solvation shells to explain anomalous solubility in chloroform (high δD) vs. methanol (high δP) .

Advanced: What strategies optimize the compound’s bioactivity while minimizing off-target effects in pharmacological studies?

Answer:

- Prodrug design : Mask the ester group as a tert-butyl derivative to enhance membrane permeability, with enzymatic cleavage in target tissues .

- Selective functionalization : Introduce sulfonamide groups at the 3-amino position to improve binding specificity to kinase targets (e.g., JAK2) .

- CRISPR-Cas9 screening : Identify gene knockouts that sensitize cells to the compound, revealing mechanism-of-action (e.g., DNA repair pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.